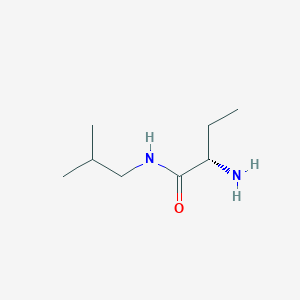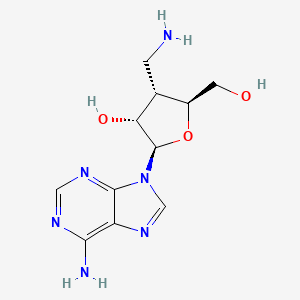
3'-(Aminomethyl)-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Aminomethyl)-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine This compound features an aminomethyl group replacing the hydroxyl group at the 3’ position of the ribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Aminomethyl)-3’-deoxyadenosine typically involves multi-step organic synthesis. One common approach starts with the protection of the adenosine molecule to prevent unwanted reactions at other functional groups. The hydroxyl group at the 3’ position is then selectively activated and replaced with an aminomethyl group through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(Aminomethyl)-3’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and high-throughput purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3’-(Aminomethyl)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
3’-(Aminomethyl)-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: This compound can be used in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: It can be used in the development of diagnostic tools and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3’-(Aminomethyl)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The aminomethyl group can form additional hydrogen bonds, altering the structure and function of nucleic acids. This can inhibit the activity of enzymes involved in nucleic acid synthesis and repair, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxyadenosine: Lacks the aminomethyl group and has different biochemical properties.
2’-Deoxyadenosine: Another nucleoside analog with modifications at the 2’ position.
Cordycepin (3’-deoxyadenosine): A naturally occurring nucleoside analog with known biological activity.
Uniqueness
3’-(Aminomethyl)-3’-deoxyadenosine is unique due to the presence of the aminomethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification can enhance its interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
522608-00-0 |
|---|---|
Fórmula molecular |
C11H16N6O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-4-(aminomethyl)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
Clave InChI |
PABMMPANDATMIF-HUKYDQBMSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)CN)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CN)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
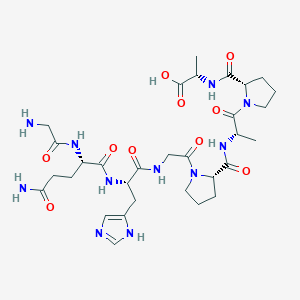

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
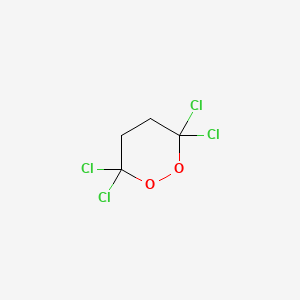
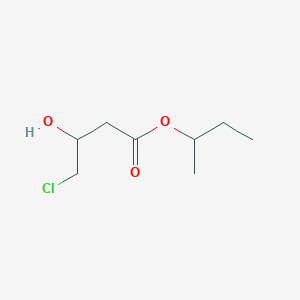
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
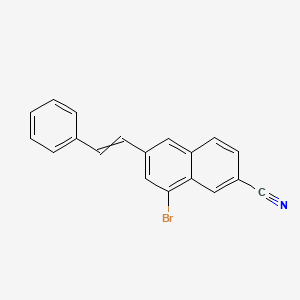
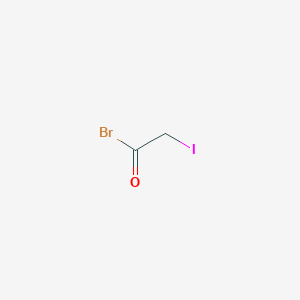
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
